Home > Products > Screening Compounds P107739 > Lisinopril S,S,S-Diketopiperazine
Lisinopril S,S,S-Diketopiperazine - 328385-86-0

Lisinopril S,S,S-Diketopiperazine

Catalog Number: EVT-1477762
CAS Number: 328385-86-0
Molecular Formula: C21H29N3O4
Molecular Weight: 387.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lisinopril S,S,S-Diketopiperazine (DKP) is a potential degradation product of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor. [, ] It forms through intramolecular cyclization of Lisinopril, primarily under elevated temperature conditions. [, ] In pharmaceutical manufacturing, the presence of DKP serves as a critical indicator of process control, with acceptable levels typically maintained below 0.2% w/w relative to Lisinopril. []

Lisinopril

  • Compound Description: Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used to treat hypertension, heart failure, and after myocardial infarction. [, , ] It exerts its therapeutic effects by inhibiting the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and aldosterone secretion. []
  • Relevance: Lisinopril S,S,S-Diketopiperazine is a diastereomer of Lisinopril diketopiperazine. [] Lisinopril diketopiperazine is a known degradation product of Lisinopril, formed via intramolecular cyclization under certain conditions. [, ]

Lisinopril Diketopiperazine

  • Compound Description: Lisinopril Diketopiperazine is a degradation product of Lisinopril formed via intramolecular cyclization, especially under elevated temperature conditions. [, ] Its formation is considered an indicator of process control during Lisinopril synthesis. []
  • Relevance: Lisinopril S,S,S-Diketopiperazine is a diastereomer of Lisinopril diketopiperazine. [] They share the same core structure with different spatial arrangements of substituents around specific chiral centers.

Hydrochlorothiazide

  • Compound Description: Hydrochlorothiazide is a thiazide diuretic often used in combination with Lisinopril for treating hypertension. [] It acts by inhibiting sodium and chloride reabsorption in the distal convoluted tubule of the nephron, thereby increasing urine output. []
  • Relevance: While not directly structurally related, Hydrochlorothiazide is often found in combination formulations with Lisinopril due to their synergistic antihypertensive effects. [] Some studies focus on the simultaneous analysis of Lisinopril, its impurities like diketopiperazine derivatives, and co-formulated drugs like Hydrochlorothiazide. []
  • Compound Description: Chlorothiazide is another thiazide diuretic, and Disulfonamide is a potential impurity found in Hydrochlorothiazide synthesis. []
  • Relevance: These compounds are not directly structurally related to Lisinopril S,S,S-Diketopiperazine. They are mentioned in the context of analytical methods designed to simultaneously quantify multiple components in pharmaceutical formulations containing both Lisinopril and Hydrochlorothiazide. []

Enalapril

  • Compound Description: Enalapril is another ACE inhibitor with a similar mechanism of action to Lisinopril. []
  • Relevance: Enalapril, like Lisinopril, is also known to form diketopiperazine derivatives as degradation products. [] This highlights a potential common degradation pathway for ACE inhibitors containing specific structural motifs.

Quinapril

  • Compound Description: Quinapril is a long-acting ACE inhibitor. []
  • Relevance: Although not explicitly discussed in the provided abstracts, Quinapril, similar to Lisinopril and Enalapril, also possesses the structural features prone to diketopiperazine formation. [] This further emphasizes the relevance of understanding diketopiperazine formation as a potential degradation pathway for this class of drugs.
  • Compound Description: RS-10085 and RS-10029 are new dipeptide ACE inhibitors. [, ] They were investigated for their potential as antihypertensive agents.
  • Relevance: Similar to Lisinopril, RS-10085 and RS-10029 are susceptible to diketopiperazine formation and other degradation pathways like hydrolysis and epimerization. [, ] This highlights the importance of assessing the stability and potential degradation products of ACE inhibitors during drug development.
Overview

Lisinopril S,S,S-Diketopiperazine is a compound associated with the angiotensin-converting enzyme inhibitor, lisinopril, which is widely used in the treatment of hypertension and heart failure. This diketopiperazine derivative is recognized primarily as an impurity formed during the synthesis of lisinopril and has garnered interest due to its structural and chemical properties. The compound is classified under diketopiperazines, a category of cyclic dipeptides that exhibit significant pharmacological activities.

Source and Classification

Lisinopril S,S,S-Diketopiperazine can be sourced from the synthesis of lisinopril, where it appears as a byproduct. It has been identified as one of the impurities in lisinopril formulations, specifically noted in European Pharmacopoeia documentation. The compound is classified chemically as a diketopiperazine, with the following details:

  • Chemical Name: Lisinopril S,S,S-Diketopiperazine
  • CAS Number: 328385-86-0
  • Molecular Formula: C21H29N3O4
  • Synonyms: Lisinopril EP Impurity C
Synthesis Analysis

Methods

Lisinopril S,S,S-Diketopiperazine can be synthesized through various methods, primarily involving the thermal degradation of lisinopril under acidic conditions. One notable method involves heating a solution of lisinopril in n-butanol with hydrochloric acid at approximately 80°C, leading to the formation of the diketopiperazine through intramolecular dehydration processes.

Technical Details

The synthesis typically follows these steps:

  1. Preparation: A suspension of lisinopril dihydrate is prepared in n-butanol.
  2. Acid Addition: Concentrated hydrochloric acid is added to the mixture.
  3. Heating: The mixture is heated to 75–80°C for an extended period (24 hours).
  4. Cooling and pH Adjustment: After cooling, the pH is adjusted to around 5.2 using sodium hydroxide.
  5. Purification: The resulting product is purified via column chromatography using ethyl acetate and methanol as solvents .
Molecular Structure Analysis

Structure

Lisinopril S,S,S-Diketopiperazine features a cyclic structure characteristic of diketopiperazines, consisting of two amino acids linked by peptide bonds with two carbonyl groups.

Data

  • Molecular Weight: Approximately 373.48 g/mol
  • Structural Representation: The compound's structure can be visualized using molecular modeling software or databases such as PubChem .
Chemical Reactions Analysis

Lisinopril S,S,S-Diketopiperazine participates in various chemical reactions typical for diketopiperazines, including hydrolysis and further condensation reactions under specific conditions. The compound can also undergo epimerization, leading to different stereoisomers depending on the reaction conditions.

Technical Details

The reactions are typically facilitated by changes in temperature and pH, where higher temperatures may promote dehydration or rearrangement reactions that yield different diketopiperazine derivatives .

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white solid.
  • Solubility: Soluble in organic solvents like n-butanol but less soluble in water.

Chemical Properties

  • Stability: Sensitive to heat and acidic conditions which can lead to degradation.
  • Spectral Data: Characterized by techniques such as High-Performance Liquid Chromatography (HPLC) and Infrared Spectroscopy (IR) which confirm its identity and purity .
Applications

Lisinopril S,S,S-Diketopiperazine primarily serves as a reference standard for quality control in pharmaceutical formulations containing lisinopril. Its presence is monitored due to potential implications on drug efficacy and safety profiles.

Scientific Uses

  • Quality Control: Used in analytical chemistry for the assessment of lisinopril formulations.
  • Research Tool: Investigated for its structural properties and potential biological activities related to ACE inhibition.
Introduction to Lisinopril S,S,S-Diketopiperazine

Chemical Identity and Structural Characterization

Lisinopril S,S,S-Diketopiperazine features a fused pyrrolopyrazine ring system formed via intramolecular cyclization of lisinopril. Its IUPAC name reflects its stereochemistry: (2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid [5] [6]. Key properties include:

  • CAS Number: 328385-86-0
  • SMILES Notation: O=C(N([C@H]1CCCCN)C@HCCC2=CC=CC=C2)[C@]3([H])N(CCC3)C1=O [5]
  • Synonym(s): (S,S,S)-Diketopiperazine, Lisinopril EP Impurity C, Lisinopril Related Compound A [6] [7]

Structural studies confirm its S,S,S chiral configuration at C2, C3, and C8a positions, distinguishing it from its diastereomer Lisinopril R,S,S-Diketopiperazine (EP Impurity D; CAS 219677-82-4) [3] [5]. Spectroscopic data:

  • ¹H-NMR: Characteristic signals for phenyl protons (δ 7.2–7.3 ppm), aminobutyl chain (δ 2.8–3.1 ppm), and carboxylic acid (δ 12.1 ppm) [4].
  • LC-MS: [M+H]⁺ ion peak at m/z 388.3 [4].

Table 1: Comparative Stereochemistry of Lisinopril Diketopiperazine Impurities

CompoundCAS NumberStereochemistryPharmacopeial Designation
Lisinopril S,S,S-Diketopiperazine328385-86-0(2S,3S,8aS)EP Impurity C / USP Related Compound A
Lisinopril R,S,S-Diketopiperazine219677-82-4(2S,3S,8aR)EP Impurity D

Role as a Pharmaceutical Impurity in Lisinopril Synthesis

This impurity forms primarily through intramolecular dehydration of lisinopril under thermal stress (>80°C) or acidic conditions during API synthesis or purification [4] [6]. Key formation pathways include:

  • Thermal Cyclization: Heating lisinopril in n-butanol with hydrochloric acid at 80°C initiates dehydration, yielding the diketopiperazine ring [4] [6].
  • Epimerization Precursor: At elevated temperatures (>190°C), it may epimerize to the R,S,S-diastereomer (EP Impurity D), complicating impurity profiles [4].

Process-related factors exacerbating its formation include:

  • Prolonged heating during solvent removal stages
  • Acid-catalyzed reactions in lisinopril’s synthesis (e.g., hydrolysis of trifluoroacetyl intermediates) [4]
  • Presence of residual catalysts (e.g., Raney Nickel) accelerating degradation [4]

Table 2: Synthesis Conditions Promoting Lisinopril S,S,S-Diketopiperazine Formation

Reaction ParameterConditions Favoring Impurity FormationControl Strategy
Temperature>80°CMaintain distillation/evaporation below 60°C
Solvent Systemn-Butanol with HClUse neutral solvents (e.g., water/methanol)
Reaction DurationExtended cycles (>20 hours)Optimize reaction monitoring to minimize time
CatalystsRaney Nickel, RhodiumControlled H₂ pressure and temperature

Significance in Quality Control and Regulatory Compliance

As a pharmacopeia-listed impurity (EP Impurity C/USP Related Compound A), Lisinopril S,S,S-Diketopiperazine is integral to lisinopril’s quality control. Key regulatory requirements include:

  • Threshold Limits: European Pharmacopoeia mandates ≤0.5% for any specified impurity in lisinopril APIs [2] [5].
  • Analytical Methods: HPLC-UV or LC-MS methods validated per ICH Q2(R1) guidelines for specificity, accuracy, and detection limits (LOD: ≤0.05%) [6].

Certified Reference Materials (CRMs) of this impurity (e.g., Sigma-Aldrich PHR8931, USP Catalog #1368610) enable accurate quantification. These CRMs are:

  • Multi-Pharmacopeial: Traceable to EP, USP, and BP primary standards [2].
  • ISO-Certified: Produced under ISO 17034/ISO 17025 quality systems [2] [8].
  • Application-Specific: Used in pharmaceutical release testing, method validation (AMV), stability studies, and ANDA submissions [5] [8].

Table 3: Certified Reference Materials (CRMs) for Lisinopril S,S,S-Diketopiperazine

SupplierCatalog NumberPackagingCertificationPrice (USD)
USP1368610250 mgUSP Primary Standard$1,039
Sigma-AldrichPHR893150 mgISO 17025, multi-pharmacopeial traceabilityNot specified
SynzealSZ-L027005VariableEP/EP complianceNot specified

Pharmaceutical manufacturers leverage this impurity’s CRM to:

  • Validate stability-indicating methods during forced degradation studies [6].
  • Establish relative retention factors in HPLC analyses [4] [8].
  • Ensure batch-to-batch consistency per ICH Q3A/B guidelines [2] [5].

Properties

CAS Number

328385-86-0

Product Name

Lisinopril S,S,S-Diketopiperazine

IUPAC Name

(2S)-2-[(3S,8aS)-3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid

Molecular Formula

C21H29N3O4

Molecular Weight

387.47

InChI

InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)/t16-,17-,18-/m0/s1

SMILES

C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O

Synonyms

(2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic Acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.